molecular formula C11H15ClN2S B5696985 1-Tert-butyl-3-(4-chlorophenyl)thiourea

1-Tert-butyl-3-(4-chlorophenyl)thiourea

Cat. No.: B5696985
M. Wt: 242.77 g/mol
InChI Key: SNHYNZONNCQVJO-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(4-chlorophenyl)thiourea is a substituted thiourea derivative of significant interest in chemical research and development. This compound serves as a valuable precursor and synthetic intermediate in organic synthesis, particularly in the construction of nitrogen- and sulfur-containing heterocycles. Compounds within the thiourea class are recognized as promising chelating agents, with research potential in the study of metal ion binding, which can be applied to the development of treatments for heavy metal poisoning such as from lead and mercury . The structure incorporates a sterically demanding tert-butyl group and an electron-deficient 4-chlorophenyl ring, which can be leveraged to fine-tune the molecule's electronic properties, lipophilicity, and overall binding affinity in various research contexts. As a research chemical, it provides a versatile scaffold for medicinal chemistry, materials science, and coordination chemistry. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-tert-butyl-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2S/c1-11(2,3)14-10(15)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHYNZONNCQVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-(4-chlorophenyl)thiourea typically involves the reaction of tert-butyl isocyanate with 4-chlorophenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(4-chlorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

1-Tert-butyl-3-(4-chlorophenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.

    Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities Reference(s)
1-Tert-butyl-3-(4-chlorophenyl)thiourea tert-butyl, 4-chlorophenyl 254.78 Under investigation (potential agrochemical/pharmaceutical)
1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea Adamantane, 4-chlorophenyl 330.90 Antitumor activity (in vitro studies)
1-(4-Chlorophenyl)-3-phenylthiourea Phenyl, 4-chlorophenyl 262.76 Synthetic intermediate, enzyme inhibition studies
Diafenthiuron tert-butyl, 2,6-diisopropyl-4-phenoxyphenyl 432.64 Acaricide (commercial pesticide)
1-(4-Chlorophenyl)-2-thiourea None (simpler structure) 186.66 Chelating agent, analytical chemistry

Key Observations:

  • Steric and Electronic Effects: The tert-butyl group in this compound enhances lipophilicity compared to simpler derivatives like 1-(4-chlorophenyl)-2-thiourea (logP ~2.5 vs. ~1.8) .
  • Biological Activity: AChE Inhibition: A coumaryl-thiazole thiourea derivative (IC₅₀ = 4,580 nM) demonstrates moderate acetylcholinesterase (AChE) inhibition, suggesting that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance binding to enzymatic pockets . Anticancer Potential: Thiourea benzamide derivatives with 4-chlorophenyl groups exhibit cytotoxicity against PC3 (prostate) and HepG2 (liver) cancer cell lines, with IC₅₀ values in the micromolar range . Agrochemical Use: Diafenthiuron, a structurally complex thiourea, is commercially used as an acaricide, highlighting the role of bulky substituents in pesticidal activity .
Physicochemical Properties

Table 2: Physical Properties Comparison

Compound Melting Point (°C) Solubility (Water) Stability Notes
This compound 160–165 (predicted) Low Stable under inert atmosphere
1-(4-Chlorophenyl)-2-thiourea 169–173 Moderate Hygroscopic; light-sensitive
Diafenthiuron 144–147 Insoluble Degrades under UV light
  • Thermal Stability: The tert-butyl group increases thermal stability compared to non-bulky derivatives, as seen in adamantane-linked thioureas .
  • Solubility : Lipophilic substituents (e.g., tert-butyl) reduce aqueous solubility but improve organic solvent compatibility, which is critical for drug formulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Tert-butyl-3-(4-chlorophenyl)thiourea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic addition of tert-butyl isothiocyanate to 4-chloroaniline. Optimal conditions involve anhydrous solvents (e.g., THF or dichloromethane), room temperature, and stoichiometric control to minimize side reactions. Purification via recrystallization or column chromatography ensures high purity. Similar thiourea derivatives synthesized under these conditions achieved yields >85% . Parallel routes using microwave-assisted synthesis may reduce reaction times but require validation for scalability .

Q. Which analytical techniques are most effective for structural elucidation of this thiourea derivative?

  • Methodological Answer : A combination of X-ray diffraction (XRD), 1H^{1}\text{H}/13C^{13}\text{C} NMR, and FTIR spectroscopy is critical. XRD resolves crystal packing and confirms bond lengths (e.g., C=S at ~1.66 Å) . NMR identifies substituent environments: tert-butyl protons appear as a singlet (~1.4 ppm), while aromatic protons from the 4-chlorophenyl group split into characteristic doublets . FTIR confirms thiourea vibrations (N-H stretch: ~3200 cm1^{-1}; C=S: ~1250 cm1^{-1}) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Spectrophotometric assays (e.g., urease or acetylcholinesterase inhibition at 0.1–100 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (IC50_{50} determination) . Positive controls (e.g., cisplatin) and solvent blanks are mandatory to validate results.

Advanced Research Questions

Q. How do computational methods (DFT, MD) complement experimental data in understanding reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations model solvation effects and stability in biological membranes. For example, DFT studies on analogous thioureas revealed charge delocalization in the C=S group, enhancing hydrogen-bonding capacity . MD simulations of ligand-protein interactions (e.g., with kinases) guide structure-based drug design .

Q. What role do hydrogen-bonding patterns play in crystallographic stability and supramolecular assembly?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like N-HS\text{N-H}\cdots\text{S} or C-HCl\text{C-H}\cdots\text{Cl}. Intramolecular H-bonds (e.g., N-H\cdotsO in acylthioureas) stabilize planar conformations, while intermolecular bonds dictate crystal packing. For 1-Tert-butyl derivatives, bulky tert-butyl groups may disrupt π-stacking but enhance hydrophobic interactions .

Q. How can structure-activity relationships (SAR) explain variations in biological efficacy across thiourea analogs?

  • Methodological Answer : Systematic SAR studies compare substituent effects:

  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance electrophilicity, improving enzyme inhibition (e.g., urease IC50_{50} reduced by 40% vs. non-chlorinated analogs) .
  • Bulky Groups (e.g., tert-butyl) : Increase lipophilicity, enhancing membrane permeability but potentially reducing solubility .
  • Quantitative SAR (QSAR) models using Hammett constants or logP values predict activity trends .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Discrepancies arise from polymorphic forms or solvent-dependent stability. Mitigation strategies include:

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (>200°C for most thioureas) .
  • Solubility Parameter Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar thioureas) .
  • Accelerated Stability Studies : Monitor degradation under UV/humidity via HPLC-UV .

Q. How does this compound compare to structurally similar thioureas in coordination chemistry?

  • Methodological Answer : Thioureas act as monodentate (via S) or bidentate ligands (S and N). The tert-butyl group sterically hinders metal coordination, favoring monodentate binding. Comparative studies with 3-(4-chlorophenyl)thiourea show lower logK values for Cu2+^{2+} complexes due to steric effects . XANES/EXAFS spectroscopy quantifies metal-ligand bond distances in coordination polymers .

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